molecular formula C14H11O2P B14346539 Phosphanediylbis(phenylmethanone) CAS No. 91166-47-1

Phosphanediylbis(phenylmethanone)

Cat. No.: B14346539
CAS No.: 91166-47-1
M. Wt: 242.21 g/mol
InChI Key: QGBHFHTYXPPAKA-UHFFFAOYSA-N
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Description

Phosphanediylbis(phenylmethanone) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphanediylbis(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired compound . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of phosphanediylbis(phenylmethanone) often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphanediylbis(phenylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Phosphanediylbis(phenylmethanone) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of phosphanediylbis(phenylmethanone) involves its interaction with molecular targets through its phosphorus center. It can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its activity.

Comparison with Similar Compounds

Phosphanediylbis(phenylmethanone) can be compared with other organophosphorus compounds such as triphenylphosphine and diphenylphosphine. Unlike these compounds, phosphanediylbis(phenylmethanone) has unique reactivity due to the presence of two phenylmethanone groups, which can influence its chemical behavior and applications.

Similar Compounds

  • Triphenylphosphine
  • Diphenylphosphine
  • Phenylphosphine

Phosphanediylbis(phenylmethanone) stands out due to its distinct structure and the resulting chemical properties, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

91166-47-1

Molecular Formula

C14H11O2P

Molecular Weight

242.21 g/mol

IUPAC Name

benzoylphosphanyl(phenyl)methanone

InChI

InChI=1S/C14H11O2P/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10,17H

InChI Key

QGBHFHTYXPPAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)PC(=O)C2=CC=CC=C2

Origin of Product

United States

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